(2S)-2-methylhexanoic acid

Description

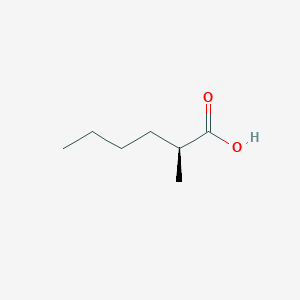

(2S)-2-Methylhexanoic acid is a medium-chain fatty acid characterized by a methyl group at the second carbon, creating a chiral center. hmdb.ca This structural feature gives rise to two distinct enantiomers: this compound and (2R)-2-methylhexanoic acid. The focus of academic research has often been on the unique properties and applications of the (S)-enantiomer.

| Property | Value |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Odor Profile | Sour, pungent, musty |

This table provides a summary of the key chemical and physical properties of 2-methylhexanoic acid.

In the realm of organic synthesis, this compound serves as a valuable chiral building block. Its specific stereochemistry is crucial for the synthesis of more complex molecules where the three-dimensional arrangement of atoms is critical to their function. A notable application is in the development of high-potency sweeteners, where it was required in large quantities for the synthesis of the sweetener candidate NC-00637. semanticscholar.orgacs.org

From a biochemical perspective, 2-methylhexanoic acid is classified as a medium-chain fatty acid. hmdb.ca While specific metabolic pathways involving the (2S)-enantiomer are not extensively detailed in readily available literature, as a fatty acid, it is generally understood to be involved in lipid metabolism. foodb.ca It is also recognized for its use as a flavoring agent in the food industry. hmdb.caselleckchem.com

The importance of stereochemistry in this compound is profoundly demonstrated by the distinct sensory properties of its enantiomers. The (2S)-form is described as having a sour, pungent, and musty odor, whereas its counterpart, (2R)-2-methylhexanoic acid, possesses a sweet and sweaty odor. This stark difference underscores how the spatial arrangement of atoms in a molecule can dramatically influence its biological and sensory reception.

The research rationale for studying this compound often stems from its role as a chiral precursor in stereoselective synthesis. The ability to incorporate a specific enantiomer into a larger molecule is fundamental in medicinal chemistry and materials science, as different stereoisomers of a drug or material can exhibit vastly different activities and properties. The synthesis of enantiomerically pure compounds like this compound is a key area of research, with methods such as asymmetric hydrogenation being explored to produce it efficiently. semanticscholar.org

The study of chiral molecules and stereoselective synthesis has a rich history. While a detailed timeline exclusively for this compound is not readily apparent, its investigation is embedded within the broader progress of organic chemistry. Early methods for producing this acid on a small scale involved the use of chiral auxiliaries. semanticscholar.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKMFSAVYPAZTQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426454 | |

| Record name | (2S)-2-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49642-51-5 | |

| Record name | (2S)-2-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-methylhexanoic acid >90%ee | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2s 2 Methylhexanoic Acid and Its Chiral Derivatives

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer powerful strategies for the synthesis of chiral compounds like (2S)-2-methylhexanoic acid, often providing high enantioselectivity and yield under mild conditions. google.commdpi.com

Bromination and Enzymatic Resolution Strategies

A common chemoenzymatic route to chiral 2-methylalkanoic acids involves the bromination of the corresponding racemic acid followed by enzymatic resolution. This strategy has been successfully applied to produce derivatives of 2-methylhexanoic acid.

For instance, a patented industrial method for a derivative, (2S,3S)-2-amino-3-methylhexanoic acid, starts with 2-methylhexanoic acid. The process involves a four-step sequence: bromination, ammonolysis, phenylacetylation, and enzymatic resolution. google.com In the initial step, 2-methylhexanoic acid undergoes radical bromination to yield 2-bromo-2-methylhexanoic acid. The subsequent enzymatic resolution of a derivative using an enzyme like penicillin G acylase is the key to establishing the desired stereochemistry, achieving a high enantiomeric excess (>99%) and an 83% yield for the desired enantiomer.

| Step | Reaction | Reagents/Enzyme | Yield/Enantiomeric Excess (ee) | Reference |

| 1 | Bromination | N-bromosuccinimide (NBS), AIBN | >95% conversion | |

| 2 | Ammonolysis | Methanol-ammonia solution | 70% isolated yield | |

| 3 | Phenylacetylation | - | - | |

| 4 | Enzymatic Resolution | Penicillin G acylase | 83% yield, >99% ee |

Multi-Step Synthetic Pathways Incorporating Enzymatic Steps

Multi-step syntheses that strategically incorporate enzymatic transformations are crucial for producing complex chiral molecules derived from 2-methylhexanoic acid. These pathways leverage the high selectivity of enzymes to create specific stereocenters.

An example is the synthesis of the high-potency sweetener NC-00637, which required large quantities of (S)-2-methylhexanoic acid. researchgate.net While initial small-scale synthesis utilized chiral auxiliaries, larger-scale production explored both classical resolution and an enzymatic method. researchgate.net Lipases, such as those from Candida cylindracea, have been shown to catalyze the acidolysis between racemic 2-methylalkanoates and fatty acids with a preference for the (S)-configured esters, demonstrating the potential for kinetic resolution. researchgate.net

Another multi-step chemoenzymatic approach was developed for the antiepileptic drug Brivaracetam. This synthesis utilized a lipase (B570770) from Pseudomonas fluorescens for the transesterification of a related alcohol, leading to the desired chiral intermediate. core.ac.uk

Biocatalytic Production Using Engineered Microorganisms

The use of engineered microorganisms for the production of this compound and its derivatives represents a significant advancement in biocatalysis. This approach allows for the creation of whole-cell catalysts capable of performing specific, enantioselective transformations.

A variety of enzymes are employed in biocatalytic processes to achieve high stereoselectivity.

Oxidoreductases , such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are widely used for the asymmetric reduction of ketones to produce chiral alcohols. mdpi.comresearchgate.net Engineered ADHs have been instrumental in the synthesis of key pharmaceutical intermediates. acs.org

Transaminases are utilized for the stereoselective synthesis of chiral amines from ketones. core.ac.uk

Lipases are frequently used for the kinetic resolution of racemic mixtures of acids or esters. researchgate.netsemanticscholar.orgresearchgate.net For example, Novozym® 435, an immobilized lipase B from Candida antarctica, has been used to catalyze the synthesis of esters from 2-methylhexanoic acid. semanticscholar.orgum.es Lipases can also be used in the resolution of racemic esters through hydrolysis. mdpi.comgoogle.com

| Enzyme Class | Transformation | Example Application | Reference |

| Oxidoreductases | Asymmetric reduction of ketones | Synthesis of chiral alcohol intermediates for pharmaceuticals | mdpi.comacs.org |

| Transaminases | Stereoselective amination of ketones | Synthesis of lactam precursors for drugs like Brivaracetam | core.ac.uk |

| Lipases | Kinetic resolution of racemic acids/esters | Resolution of 2-methylalkanoates | researchgate.netsemanticscholar.org |

Asymmetric Chemical Synthesis

In addition to chemoenzymatic methods, purely chemical asymmetric synthesis provides another avenue to this compound and its derivatives. These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One documented approach for the synthesis of (S)-2-methylhexanoic acid involves the use of chiral auxiliaries. researchgate.net Another strategy is asymmetric hydrogenation, which was investigated as a workable solution for large-scale production. researchgate.net Asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral catalysts, such as Ru(II) complexes with chiral ligands like BINAP, has proven effective for producing chiral carboxylic acids with high enantioselectivity. researchgate.net

A different asymmetric approach involves an asymmetric halolactonization reaction using L-proline as a chiral agent to produce (+)-S-2-hydroxy-2-methyl-hexanoic acid, an intermediate in prostaglandin (B15479496) synthesis. vulcanchem.comgoogle.com This method starts with the conversion of 2-methylene hexanoic acid to its acid chloride, which is then reacted with L-proline. google.com

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of (S)-2-methylhexanoic acid, chiral auxiliaries such as oxazolidinones have been employed. wikipedia.orgresearchgate.net For instance, a new chiral oxazoline (B21484) derived from camphor (B46023) has been used to produce (R)-2-methylalkanoic acids. This method involves the deprotonation of the oxazoline with lithium diisopropylamide (LDA) followed by alkylation with a primary alkyl halide. The alkylation step proceeds with high diastereoselectivity, and subsequent hydrolysis yields the desired carboxylic acid with little to no racemization. researchgate.net Another approach utilizes pseudoephedrine as a chiral auxiliary. The pseudoephedrine is first converted to the corresponding amide, and then the α-proton is deprotonated to form an enolate, which can then be alkylated. The stereochemistry of the product is directed by the methyl group of the pseudoephedrine. wikipedia.org

Fluorous-supported oxazolidinone chiral auxiliaries have also been shown to be effective in stereoselective radical conjugate additions, offering the advantage of simplified purification through fluorous solid-phase extraction (FSPE) to remove tin byproducts. nih.gov

Below is a table summarizing the use of a camphor-derived chiral oxazoline for the synthesis of various (R)-2-methylalkanoic acids. researchgate.net

| Alkyl Halide | Product | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| Ethyl Iodide | (R)-2-methylbutanoic acid | 45 | >95 | 93 |

| n-Propyl Iodide | (R)-2-methylpentanoic acid | 43 | >95 | 98 |

| n-Butyl Iodide | (R)-2-methylhexanoic acid | 47 | >95 | 98 |

| Benzyl Bromide | (R)-2-methyl-3-phenylpropanoic acid | 45 | >95 | 96 |

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a powerful technique for the synthesis of chiral molecules. This method involves the use of a chiral metal catalyst to stereoselectively add hydrogen to a prochiral unsaturated substrate.

Ruthenium-Complex Catalysis

Ruthenium-based catalysts are widely used for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. researchgate.net For example, tetranuclear ruthenium carbonyl hydrido clusters containing chiral diphosphine ligands like (R,R)- or (S,S)-bdpp have been shown to catalyze the asymmetric hydrogenation of tiglic acid (trans-2-methyl-2-butenoic acid) with high conversion rates under relatively mild conditions. acs.org The stereochemical outcome of the hydrogenation is dependent on the chirality of the diphosphine ligand. acs.org

Ruthenium complexes with BINAP and its derivatives are also effective catalysts. researchgate.netresearchgate.net The hydrogenation of tiglic acid using a Ru(O2CMe)2((R)-tolBINAP) catalyst in a wet ionic liquid ([bmim]PF6) has been shown to produce 2-methylbutanoic acid with high enantioselectivity and conversion. acs.org The enantioselectivity of this reaction is dependent on the hydrogen pressure, with lower pressures favoring higher enantiomeric excess. acs.org

The following table presents data on the asymmetric hydrogenation of tiglic acid using a Ru(O2CMe)2((R)-tolBINAP) catalyst in different solvent systems. acs.org

| Solvent | H2 Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee, %) |

| [bmim]PF6/H2O | 1 | 99 | 86 (S) |

| [bmim]PF6/H2O | 4 | 99 | 81 (S) |

| [bmim]PF6/H2O | 45 | 99 | 67 (S) |

| [bmim]PF6/iPrOH | 4 | 99 | 84 (S) |

| [bmim]PF6/iPrOH | 45 | 99 | 79 (S) |

| MeOH | 1 | 99 | 86 (S) |

| MeOH | 4 | 99 | 80 (S) |

| MeOH | 45 | 99 | 73 (S) |

Mechanistic Investigations in Asymmetric Hydrogenation

Mechanistic studies are crucial for understanding and optimizing asymmetric hydrogenation reactions. For iridium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids, detailed studies using (E)-2-methyl-3-phenylacrylic acid as a model substrate have been conducted. researchgate.netnih.gov These investigations have led to the isolation and characterization of key iridium(III) hydride intermediates, providing strong evidence for an Ir(III)/Ir(V) catalytic cycle. researchgate.netnih.gov

In the case of ruthenium-catalyzed hydrogenations, studies on the hydrogenation of tiglic acid with trinuclear ruthenium clusters have suggested that the reaction proceeds through catalysis by an intact Ru3 cluster. rsc.org DFT calculations have been used to investigate the catalytic mechanism, which is believed to involve the generation of an active Ru3 catalyst through the loss of a CO ligand. rsc.org

Asymmetric Reductions of Precursor Molecules (e.g., 2-Chloro-β-ketoesters)

The asymmetric reduction of prochiral ketones and ketoesters is a well-established method for producing chiral alcohols, which can then be converted to other chiral compounds. nih.gov Biocatalytic reductions using enzymes like dehydrogenases/reductases offer an environmentally friendly alternative to chemical methods. nih.govmdpi.com

For example, the asymmetric reduction of a series of α-chloro-β-keto esters has been achieved using reductases from baker's yeast (Saccharomyces cerevisiae). acs.org This method allows for the production of at least two of the four possible α-chloro-β-hydroxy ester diastereomers with high optical purity. The utility of this approach was demonstrated by the multigram-scale reduction of ethyl 2-chloroacetoacetate to the corresponding syn-(2R,3S)-alcohol using an E. coli strain overexpressing a single yeast reductase. acs.org

The following table shows the results of the asymmetric reduction of ethyl 2-chloro-3-oxohexanoate using various yeast reductases.

| Reductase | Product Diastereomer | Enantiomeric Excess (ee, %) |

| YOL151w | syn-(2R,3S) | >99 |

| YDR128w | anti-(2S,3S) | 98 |

| YCR102w | syn-(2S,3R) | 97 |

| YGL185c | anti-(2R,3R) | >99 |

Stereocontrolled Reactions with Organometallic Reagents (e.g., Grignard Reagents with Boronic Acids)

Stereocontrolled reactions involving organometallic reagents provide a versatile route to chiral carboxylic acids and their derivatives. The conjugate addition of Grignard reagents to α,β-unsaturated systems is a key C-C bond-forming reaction. masterorganicchemistry.com

The combination of a chiral auxiliary and a catalyst can be used to achieve high stereocontrol in the conjugate addition of Grignard reagents to α,β-enamides. researchgate.net Copper-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters, followed by quenching with amines, provides a direct route to β-substituted amides with excellent enantioselectivities. researchgate.net

Furthermore, a modular approach combining Pd-catalyzed C-H activation of carboxylic acids with subsequent decarboxylative cross-coupling with organometallic reagents, such as boronic acids or Grignard reagents, allows for the stereocontrolled synthesis of vicinally difunctionalized compounds. pnas.orgnih.gov This strategy has been used to prepare a wide range of acyclic and cyclic scaffolds. pnas.orgnih.gov

Asymmetric Halolactonization with Chiral Inducers (e.g., L-Proline)

Asymmetric halolactonization is a powerful method for the synthesis of chiral lactones, which can be precursors to chiral carboxylic acids. This reaction involves the cyclization of an unsaturated carboxylic acid in the presence of a halogen source and a chiral inducer.

L-proline has been utilized as a chiral agent in the asymmetric halolactonization of α,β-unsaturated acids to prepare optically active α,α-disubstituted-α-hydroxy acids. google.com This methodology has been applied to the synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid, an important intermediate in the synthesis of prostaglandin analogs. google.com

More recently, chiral bifunctional sulfide (B99878) catalysts have been developed for the highly enantioselective desymmetrizing bromolactonization of α,α-diallyl carboxylic acids, yielding α-quaternary lactones. researchgate.net Additionally, complexes of positive iodine with dihydroquinidine (B8771983) derivatives have been used to promote the asymmetric halolactonization of prochiral θ, δ-unsaturated carboxylic acids, although with low enantioselectivity. cdnsciencepub.com

Resolution Strategies for Enantiomer Separation

Resolution of a racemic mixture is a common and effective method for obtaining a single enantiomer of a chiral compound. This approach involves the separation of the two enantiomers based on their different interactions with a chiral resolving agent or a chiral catalyst.

One of the oldest and most reliable methods for separating enantiomers is classical diastereomeric salt resolution. libretexts.org This technique relies on the reaction of a racemic acid with a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of racemic 2-methylhexanoic acid, a chiral amine such as (R)-1-phenylethylamine can be used as the resolving agent. libretexts.orgzbjimg.com The reaction between the racemic acid and the chiral amine results in the formation of two diastereomeric salts: ((R)-2-methylhexanoate)-((R)-1-phenylethylammonium) and ((S)-2-methylhexanoate)-((R)-1-phenylethylammonium).

Due to their different three-dimensional structures, these salts will have different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. nih.gov After separation of the crystals, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid to protonate the carboxylate and remove the chiral amine. libretexts.org The enantiomeric purity of the final product can be enhanced through repeated recrystallizations. libretexts.org

Table 2: Representative Data for Classical Diastereomeric Salt Resolution

| Racemic Acid | Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee) of Recovered Acid | Reference |

| trans-1,2-Cyclohexanedicarboxylic Acid | (S)-Phenylethylamine | Not Specified | (1S,2S)-acid salt | Not Specified | 97% | nih.gov |

| 3-Isobutylglutaric Acid | (R)-α-Phenylethylamine | Not Specified | (R)-acid salt | Not Specified | 85% | |

| Mandelic Acid | (R)-(-)-3-(aminomethyl)-5-methylhexanoic acid | Not Specified | (S)-mandelate salt | Not Specified | Not Specified |

Enzymatic kinetic resolution is a highly efficient and selective method for separating enantiomers. wikipedia.org This technique utilizes enzymes, most commonly lipases, which can differentiate between the two enantiomers of a racemic substrate and catalyze a reaction on one enantiomer at a much faster rate than the other. acs.orgwur.nldiva-portal.org

For the resolution of racemic 2-methylhexanoic acid or its esters, lipases from various sources such as Candida rugosa and Pseudomonas fluorescens have been shown to be effective. acs.orgdiva-portal.orgresearchgate.netresearchgate.netnih.gov The resolution can be performed through either enantioselective hydrolysis of a racemic ester or enantioselective esterification of a racemic acid. acs.orgresearchgate.net

In a typical kinetic resolution by hydrolysis, the racemic methyl or ethyl ester of 2-methylhexanoic acid is treated with a lipase in a buffered aqueous solution. The enzyme will selectively hydrolyze one of the enantiomers (for example, the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. The resulting mixture of the (S)-acid and the (R)-ester can then be separated.

Conversely, in an esterification reaction, the racemic 2-methylhexanoic acid is reacted with an alcohol in the presence of a lipase in an organic solvent. The enzyme will selectively catalyze the esterification of one enantiomer, allowing for the separation of the resulting ester from the unreacted acid. The enantiomeric excess of the products is dependent on the enzyme, substrate, and reaction conditions. researchgate.netresearchgate.net

Table 3: Representative Data for Enzymatic Kinetic Resolution of 2-Methylalkanoic Acids and Derivatives

| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

| Racemic 2-methylalkanoic acids | Candida rugosa lipase | Esterification | (R)-acid and (S)-ester | >99% for both | diva-portal.orgresearchgate.net |

| Racemic 2-substituted hexanoic acid esters | Pseudomonas fluorescens lipase | Hydrolysis | (S)-acid and (R)-ester | High | acs.orgacs.org |

| Racemic 2,6-diamino-2-methylhexanoic acid | Candida antarctica lipase B | Acylation | (2S)-isomer | 99% |

Research on Derivatives of 2s 2 Methylhexanoic Acid and Their Applications

Amino-Substituted Methylhexanoic Acid Derivatives

Amino-substituted derivatives of methylhexanoic acid are of particular interest due to their structural similarity to natural amino acids, which allows for their incorporation into peptides and other bioactive molecules. The introduction of amino and hydroxyl groups at specific stereocenters can profoundly influence the biological activity and physical properties of the parent compound.

Synthesis and Characterization of (2S,3S)-2-Amino-3-Methylhexanoic Acid (AMHA)

(2S,3S)-2-Amino-3-methylhexanoic acid (AMHA), a non-proteinogenic α-amino acid, has been identified as a naturally occurring compound in fungal species such as Alternaria alternata and Magnaporthe oryzae. mdpi.com Its synthesis and characterization are crucial for understanding its biological role and for its utilization as a building block in synthetic chemistry.

The absolute configuration of naturally isolated AMHA has been unequivocally confirmed as (2S, 3S) through a combination of experimental and computational methods. mdpi.com This includes techniques such as electrostatic circular dichroism (ECD) spectroscopy and time-dependent density functional theory (TDDFT) calculations.

Table 1: Physicochemical and Spectroscopic Data for (2S,3S)-2-Amino-3-Methylhexanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | smolecule.com |

| Molecular Weight | 145.20 g/mol | smolecule.com |

| Melting Point | Decomposes around 268°C | smolecule.com |

| Optical Rotation [α]D²⁵ | +29.0 (c 0.5, 6 M HCl) | mdpi.comsmolecule.com |

| ¹H NMR (DMSO-d₆, δ ppm) | 13.74 (1H, br, OH), 8.39 (2H, br, NH₂), 3.77 (1H, s, CHNH₂), 2.05 (1H, s, CHCH₃), 1.51–1.40 (2H, m, CH₃CH₂CH₂), 1.26–1.11 (2H, m, CH₃CH₂CH₂), 0.93 (3H, d, CH₃CH), 0.87 (3H, t, CH₃CH₂) | mdpi.com |

| ¹³C NMR (DMSO-d₆, δ ppm) | 170.87 (C=O), 56.72 (C-2), 34.95 (C-3), 33.87 (C-4), 20.12 (C-5), 15.38 (C-7), 14.30 (C-6) | mdpi.com |

The synthesis of AMHA can be achieved through various chemical routes. One notable method involves a four-step process starting from 2-methylhexanoic acid, proceeding through bromination, ammonolysis, phenylacetylation, and enzymatic resolution. AMHA serves as a vital building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where its unique structure contributes to the creation of complex peptides with high purity.

Fmoc- and Boc-Protected Hydroxy-Amino Acid Derivatives in Peptide Chemistry

In peptide chemistry, the protection of the α-amino group of amino acids is essential to prevent unwanted side reactions during peptide bond formation. The two most widely used protecting groups in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. nih.gov The choice of protecting group strategy has significant implications for the synthesis of peptides, especially those containing modified amino acids like hydroxy-amino acid derivatives.

Both Fmoc and Boc strategies have been successfully employed in SPPS. The Fmoc strategy is often preferred due to the milder conditions required for its removal (typically with a secondary amine like piperidine), which preserves acid-sensitive linkages and modifications on the peptide. nih.gov In contrast, the Boc group is removed with strong acids like trifluoroacetic acid (TFA). nih.gov The selection of the protecting group is critical and depends on the specific peptide sequence and any post-synthesis modifications planned.

For hydroxy-amino acids, the hydroxyl group on the side chain also typically requires protection to prevent side reactions. Common protecting groups for the hydroxyl function of serine and threonine in Fmoc-based SPPS are the tert-butyl (tBu) ether and the trityl (Trt) ether. These are stable to the basic conditions used for Fmoc removal but are cleaved by the final acid treatment that releases the peptide from the resin.

A significant challenge in peptide synthesis is the poor solubility of protected peptide chains as they elongate on the solid support, which can lead to incomplete reactions and low yields. nih.gov The choice of protecting groups can influence the solubility of the growing peptide. The hydrophobic nature of the Fmoc group can sometimes contribute to aggregation issues. researchgate.net

However, specific side-chain protecting groups can be used to enhance solubility. For instance, the use of bulky and hydrophobic trityl (Trt) protecting groups on the side chains of asparagine and glutamine has been shown to improve the solubility of the protected amino acid derivatives in common SPPS solvents like DMF and NMP. merckmillipore.com This improved solubility facilitates more efficient coupling reactions.

Furthermore, the introduction of certain modifications can disrupt the secondary structures that lead to aggregation. Isoacyl dipeptides, which are depsipeptide analogs where an amide bond is replaced by an ester linkage, can significantly alter the peptide backbone conformation, thereby disrupting aggregation and improving the solubility and ease of purification of the final peptide.

The stability of the protecting groups themselves is also crucial. For O-sulfated hydroxy amino acids, which are prone to desulfation under acidic conditions, using tetrabutylammonium (B224687) (TBA) as a counter-ion has been shown to significantly improve the stability of the sulfate (B86663) group during Fmoc-SPPS and subsequent TFA cleavage. researchgate.net

Table 2: Common Protecting Groups for Hydroxy-Amino Acids in Peptide Synthesis

| Amino Acid | α-Amino Protection | Side-Chain Protection | Key Features |

| Serine, Threonine | Fmoc | tert-Butyl (tBu) | Standard protection, cleaved by TFA. |

| Serine, Threonine | Fmoc | Trityl (Trt) | Bulky group, can influence peptide conformation. |

| Aspartic Acid, Glutamic Acid | Fmoc | tert-Butyl ester (OtBu) | Standard protection for carboxyl side chains. |

| Asparagine, Glutamine | Fmoc | Trityl (Trt) | Improves solubility of the protected amino acid. merckmillipore.com |

| Tyrosine | Fmoc | tert-Butyl (tBu) | Protects the phenolic hydroxyl group. |

3-Amino-2-Hydroxy-5-Methylhexanoic Acid Derivatives: Synthesis and Application in Aminopeptidase (B13392206) Inhibitor Design

Derivatives of 3-amino-2-hydroxy-5-methylhexanoic acid are key structural components of several naturally occurring aminopeptidase inhibitors. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides and are involved in various physiological processes, making them attractive targets for drug development.

Amastatin is a potent inhibitor of aminopeptidase A and leucine (B10760876) aminopeptidase. Its structure contains the (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) residue. acs.orgtandfonline.com The synthesis of this key component has been achieved through various stereoselective routes. One approach involves the regio- and stereospecific ring-opening of cis-2,3-epoxy-acids with ammonia. rsc.org Another method starts from D-leucine, which is converted to the corresponding aldehyde and then to a mixture of diastereomeric cyanohydrins. The desired (2S,3R) isomer can then be separated after conversion to the Boc-protected methyl ester derivatives. smolecule.com A facile synthesis has also been reported starting from (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone. tandfonline.com

Bestatin , another well-known aminopeptidase inhibitor, specifically targeting aminopeptidase B and leucine aminopeptidase, incorporates the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) moiety. thieme-connect.denih.govjst.go.jpresearchgate.net Numerous synthetic strategies have been developed to access this crucial building block. These include:

Starting from sugars: Enantiomerically pure (2S,3R)-AHPBA has been synthesized from D-glucono-δ-lactone. thieme-connect.deresearchgate.net

Nitroaldol reaction: A practical diastereoselective synthesis involves the addition of nitromethane (B149229) to Boc-D-Phe-H, followed by a Nef reaction. nih.gov

From L-aspartic acid: A multi-step synthesis starting from the readily available L-aspartic acid has also been reported. tandfonline.com

From N-acyl-α-aminoacetophenone: A method utilizing readily available reagents under mild conditions has been developed for larger-scale production. jst.go.jp

These synthetic efforts highlight the importance of these amino-substituted methylhexanoic acid derivatives as pharmacologically relevant scaffolds. The ability to synthesize these complex structures with high stereocontrol is essential for the development of new and more potent enzyme inhibitors.

Functionalized Methylhexanoic Acid Analogs

The core structure of 2-methylhexanoic acid serves as a scaffold for the development of functionalized analogs with tailored biological activities. By introducing specific chemical groups, researchers can create derivatives that interact with biological targets like enzymes or serve as building blocks for complex natural products.

Boronic acid derivatives of amino acids are potent inhibitors of various enzymes, including arginase, a key enzyme in the urea (B33335) cycle that hydrolyzes L-arginine to L-ornithine and urea. Aberrant arginase activity is implicated in several diseases, making its inhibition a therapeutic target. nih.govcore.ac.uk

Researchers have designed and synthesized α,α-disubstituted amino acids to explore new inhibitor designs. Among these is 2-amino-6-borono-2-methylhexanoic acid (MABH) , a Cα-substituted analog of the known arginase inhibitor 2(S)-amino-6-boronohexanoic acid (ABH). nih.govmdpi.com The synthesis of racemic MABH has been reported, and its interaction with arginase has been studied in detail. nih.govacs.org

X-ray crystallography has shown that only the L-stereoisomer of MABH binds to the active site of both human arginase I and Plasmodium falciparum arginase. nih.govacs.org The boronic acid group mimics the tetrahedral intermediate formed during L-arginine hydrolysis, binding to the binuclear manganese cluster in the enzyme's active site. mdpi.com The additional α-methyl group is accommodated within the active site and forms new intermolecular interactions, highlighting a new region of the protein surface that can be targeted for developing future inhibitors. nih.govacs.org

These studies demonstrate that Cα-substituted analogs like MABH can be effective inhibitors, opening new avenues for the design of arginase-targeting therapeutics. nih.gov

Table 1: Boronated Arginase Inhibitors and Their Potency This table summarizes the inhibitory constants (K_i) for MABH and a related first-generation inhibitor, ABH, against human arginase I.

| Compound Name | Abbreviation | Target Enzyme | Inhibition Constant (K_i) |

| 2-amino-6-borono-2-methylhexanoic acid | MABH | Human Arginase I | ≈ 0.5 µM |

| 2(S)-amino-6-boronohexanoic acid | ABH | Human Arginase I | 0.11 µM |

Halogenated fatty acids are rare but important components of various bioactive natural products, particularly lipopeptides isolated from marine organisms. These compounds often exhibit significant cytotoxicity, anticancer, or antimalarial activities. mdpi.com

While not a direct derivative of 2-methylhexanoic acid, a structurally similar chlorinated branched fatty acid, (2S,3S)-7,7-dichloro-3-hydroxy-2-methyl-octanoic acid , has been identified as a key component in a family of bioactive lipopeptides known as lyngbyabellins. mdpi.com These compounds are isolated from marine cyanobacteria, such as Lyngbya majuscula. The lyngbyabellins (e.g., E, F, G, H, I, K, M, N, O, and P) display a range of biological activities, including antimalarial, anticancer, and antifouling properties. mdpi.com

Another related derivative found in lyngbyabellins K and L is (2S,3S,7R)-7-Chloro-3-hydroxy-2-methyloctanoic acid , which contributes to their antitumor activity against H-460 cancer cell lines. mdpi.com The presence of the chlorine atom and the specific stereochemistry of these fatty acid components are crucial for the biological potency of the parent lipopeptides.

Table 2: Halogenated Methyl-Branched Fatty Acids in Bioactive Lipopeptides This table lists examples of halogenated fatty acids that are analogs of 2-methylhexanoic acid and the bioactive lipopeptides in which they are found.

| Halogenated Fatty Acid Derivative | Source Organism | Parent Lipopeptide Family | Reported Biological Activity |

| (2S,3S)-7,7-dichloro-3-hydroxy-2-methyl-octanoic acid | Lyngbya majuscula | Lyngbyabellins | Anticancer, Antimalarial |

| (2S,3S,7R)-7-Chloro-3-hydroxy-2-methyloctanoic acid | Lyngbya majuscula | Lyngbyabellins K, L | Antitumor |

The anaerobic degradation of branched-chain fatty acids (BCFAs) is a critical process in oxygen-deprived environments, contributing to the carbon cycle and methane (B114726) production. jst.go.jp The metabolism of these compounds, including 2-methylhexanoic acid, is carried out by specialized syntrophic bacteria. jst.go.jptandfonline.com

Studies on the microbial oxidation of methyl-branched alkanes have shown that the resulting branched-chain acids are metabolized through distinct pathways. For example, during the growth of Pseudomonas aeruginosa on 2-methylhexane, the oxidation of the resulting 2-methylhexanoic acid is notably slow, causing it to accumulate in the environment. bohrium.com In contrast, 5-methylhexanoic acid, produced from oxidation at the other end of the alkane, is rapidly oxidized. bohrium.com

Genomic studies of syntrophic bacteria like "Syntrophomonas wolfei subsp. methylbutyratica" reveal the presence of specific β-oxidation genes that are distinct from those used for straight-chain fatty acids. jst.go.jp These specialized enzymes are likely responsible for the degradation of BCFAs such as 2-methylbutyrate (B1264701) and, by extension, 2-methylhexanoic acid. jst.go.jp These pathways are essential for the complete mineralization of organic matter in anaerobic ecosystems. jst.go.jptandfonline.com

Understanding the stereochemistry of metabolic pathways requires access to pure enantiomers of the intermediates involved. Researchers have developed several methods to synthesize optically pure methylalkanoic acids and their precursors, (methylalkyl)malonic acids, which are pivotal in the study of anaerobic alkane oxidation. researchgate.netnih.gov

One established method allows for the synthesis of either the (R)- or (S)-enantiomer of 4-methylalkanoic acids and (2-methylalkyl)malonic acids from the enantiomers of methyl 3-hydroxy-2-methylpropionate. researchgate.net This multi-step chemical synthesis provides the specific stereoisomers that are identified as metabolites in anaerobic bacteria, confirming the metabolic pathways. For example, this route was used to synthesize (R)-4-methyloctanoic acid and its precursor, (R)-2-(2-methylhexyl)malonic acid, which are derived from the anaerobic metabolism of hexane. researchgate.net

A chemoenzymatic cascade reaction offers an alternative route. This approach uses engineered variants of the enzyme arylmalonate decarboxylase (AMDase) for the asymmetric decarboxylation of prochiral methylvinylmalonic acid derivatives. nih.govd-nb.info Subsequent reduction of the double bond produces optically pure short-chain 2-methylalkanoic acids. This method can generate both (R)- and (S)-enantiomers with excellent purity (up to 98% enantiomeric excess) and good yields. nih.govd-nb.info Notably, (S)-2-methylhexanoic acid is recognized as a component of the cytotoxic marine natural product palau’imide. nih.govd-nb.info

The synthesis of these chiral building blocks is crucial not only for metabolic studies but also for the total synthesis of natural products and pharmaceuticals. nih.gov

Table 3: Methods for Synthesis of Chiral Methylalkanoic Acid Derivatives This table outlines different synthetic strategies for producing enantiomerically pure methyl-branched fatty acids and related compounds for research.

| Synthetic Method | Starting Material(s) | Product Type(s) | Key Features |

| Stereospecific Chemical Synthesis | Enantiomers of methyl 3-hydroxy-2-methylpropionate | (R)- or (S)-4-Methylalkanoic acids; (Methylalkyl)malonic acids | Provides high enantiomeric purity for specific metabolites in anaerobic pathways. researchgate.net |

| Chemoenzymatic Cascade | Prochiral methylvinylmalonic acids | (R)- or (S)-2-Methylalkanoic acids | Uses engineered enzymes (AMDase) for high enantioselectivity (up to 98% ee). nih.govd-nb.info |

| Malonic Ester Alkylation & Deuteration | Diethyl malonate, Alkyl halides, D₂O | Deuterium-labeled 2-(1-methylalkyl)succinic acids | Creates labeled compounds to trace metabolic steps in anaerobic degradation. researchgate.netrhhz.net |

Advanced Analytical and Spectroscopic Characterization

Chiral Analytical Methodologies

The separation and analysis of enantiomers are critical in many scientific fields, particularly in the pharmaceutical and flavor industries. phenomenex.comresearchgate.net Chiral analytical methodologies are specifically designed to differentiate between the (S) and (R)-enantiomers of chiral compounds.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. phenomenex.com For chiral compounds, specialized chiral HPLC methods are employed to determine the enantiomeric purity, which is a measure of the excess of one enantiomer over the other. clockss.org The use of chiral stationary phases in HPLC columns allows for the differential interaction with each enantiomer, leading to their separation. americanpharmaceuticalreview.com

A study on branched-chain fatty acids (BCFAs) demonstrated a method for enantioselective analysis using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS). nih.gov This involved precolumn derivatization with 1-naphthylamine (B1663977) and analysis under reversed-phase conditions. nih.gov Such methods are crucial for determining the enantiomeric composition of compounds like 2-methylhexanoic acid in various samples. nih.gov

Chiral Stationary Phases and Method Optimization

The success of chiral HPLC separations hinges on the selection of an appropriate chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in resolving a wide range of racemic compounds. ymc.co.jpresearchgate.net These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, which have different binding energies, thus allowing for their separation. tum.de

Method optimization is a critical step to achieve a successful chiral separation. ymc.co.jp This involves systematically adjusting various chromatographic parameters, including:

Mobile Phase Composition: The choice of solvents (e.g., n-hexane, ethanol, isopropanol) and their ratios significantly impacts the retention and resolution of enantiomers. ymc.co.jp Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can be used to improve peak shape and separation. ymc.co.jp

Column Temperature: Temperature can influence the interaction kinetics between the analyte and the CSP, thereby affecting the separation.

Flow Rate: Adjusting the flow rate can optimize the efficiency and analysis time.

A systematic approach to method development often involves screening a variety of chiral columns and mobile phases to find the optimal conditions for a specific compound. ymc.co.jp For instance, a study on branched-chain fatty acids systematically evaluated six commercially available polysaccharide UHPLC columns, finding that Chiralpak IB-U showed the highest and broadest enantioselectivity. nih.gov

Table 1: Common Chiral Stationary Phases and Mobile Phase Systems for Chiral HPLC

| Chiral Stationary Phase (CSP) Type | Common Mobile Phase Systems | Applicable To |

| Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Normal Phase: n-Hexane / Alcohol (Ethanol, 2-Propanol) | Wide range of chiral compounds, including acids |

| Reversed Phase: Acetonitrile / Water, Methanol / Water | Polar and ionizable compounds | |

| Polar Organic Mode: Methanol, Ethanol, Acetonitrile | Compounds soluble in polar organic solvents |

This table provides a general overview. Optimal conditions must be determined empirically.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is particularly valuable for determining the absolute configuration of chiral molecules in solution, a task that can be challenging with other methods. ethernet.edu.etrsc.org The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. researchgate.net

The absolute configuration of (2S)-2-methylhexanoic acid can be unequivocally assigned by comparing its experimental ECD spectrum with the spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). rsc.orgresearchgate.net A good agreement between the experimental and calculated spectra for a specific enantiomer confirms its absolute configuration. researchgate.netresearchgate.net This chiroptical method has the advantage of not requiring crystalline samples and can be performed on very small amounts of material. ethernet.edu.et

Structural Elucidation Techniques

Beyond chiral analysis, a combination of spectroscopic techniques is used to confirm the molecular structure of this compound.

Vibrational (IR) and Mass Spectrometry for Molecular Confirmation

Vibrational (Infrared) spectroscopy and mass spectrometry are complementary techniques that provide further confirmation of the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. chemicalbook.com The IR spectrum of 2-methylhexanoic acid exhibits characteristic absorption bands that confirm the presence of its functional groups. guidechem.comguidechem.com A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. libretexts.org A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. guidechem.comlibretexts.org

Table 3: Characteristic IR Absorption Bands for 2-Methylhexanoic Acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | Stretch | 2500 - 3300 | Broad, Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Carbonyl) | Stretch | 1700 - 1720 | Strong |

| C-O (Carboxylic acid) | Stretch | 1210 - 1320 | Medium |

Source: Generalized from typical IR data for carboxylic acids. guidechem.comlibretexts.org

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound. massbank.eu For 2-methylhexanoic acid (molecular formula C₇H₁₄O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 130.19 g/mol ). guidechem.comnist.gov The fragmentation pattern, which results from the breakdown of the molecular ion, can provide further structural information. Common fragments for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). massbank.eunih.gov

X-ray Crystallography for Molecular and Ligand-Protein Structural Insights

X-ray crystallography is a powerful and definitive technique for elucidating the three-dimensional atomic structure of crystalline solids. This method provides precise information on molecular geometry, conformational preferences, and intermolecular interactions within a crystal lattice. In the context of drug discovery and molecular biology, it is an indispensable tool for visualizing how a ligand, such as this compound, interacts with its protein target at an atomic level. nih.govnih.govresearchgate.netnottingham.ac.uk

As of the current literature review, a specific X-ray crystal structure for isolated this compound has not been reported in publicly accessible crystallographic databases. The determination of the crystal structure of this small, flexible carboxylic acid would provide valuable data on its solid-state conformation, hydrogen bonding patterns, and crystal packing arrangements.

Illustrative Insights from a Structurally Related Ligand-Protein Complex

While a crystal structure for a protein in complex with this compound is not available, the examination of a structurally similar molecule in a protein binding site can serve as an illustrative example of the detailed insights achievable through X-ray crystallography. A relevant case is the crystal structure of Plasmodium falciparum arginase in complex with the inhibitor 2-amino-6-borono-2-methylhexanoic acid (PDB ID: 3SL1). rcsb.org This inhibitor shares the core methylhexanoic acid scaffold, with key substitutions that facilitate its binding and inhibitory function.

Table 1: Crystallographic Data for P. falciparum Arginase in Complex with 2-amino-6-borono-2-methylhexanoic acid (PDB ID: 3SL1)

| Parameter | Value |

|---|---|

| PDB ID | 3SL1 |

| Resolution | 1.90 Å |

| R-Value Work | 0.163 |

| R-Value Free | 0.182 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=64.8, b=79.2, c=81.2 |

| Macromolecule | Plasmodium falciparum arginase |

| Ligand | 2-amino-6-borono-2-methylhexanoic acid |

Data sourced from the RCSB Protein Data Bank. rcsb.org

Hypothetical Ligand-Protein Interactions for this compound

Extrapolating from the principles of molecular recognition observed in similar complexes, a hypothetical X-ray crystallographic study of this compound bound to a target protein would be expected to reveal several key interactions. The carboxylate group of the acid would likely form strong hydrogen bonds or salt bridges with positively charged or polar residues, such as arginine, lysine, or histidine, within the binding pocket. The aliphatic hexyl chain would be anticipated to engage in hydrophobic interactions with nonpolar residues like leucine (B10760876), isoleucine, valine, and phenylalanine, contributing to the stability of the complex. The stereospecificity of the (2S) configuration would dictate a precise orientation of the methyl group, which could fit into a small hydrophobic pocket, further enhancing binding affinity and selectivity.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bonding / Salt Bridge | Arginine, Lysine, Histidine, Serine, Threonine, Tyrosine |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan |

The detailed structural information obtained from such an X-ray crystallographic study would be instrumental in structure-based drug design, enabling the rational optimization of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Biochemical Significance and Biological Activity Excluding Human Clinical Contexts

Natural Occurrence and Biosynthetic Pathways

(2S)-2-methylhexanoic acid and its derivatives are found in both microbial and plant kingdoms, where they contribute to a range of biological processes.

While the direct microbial production of this compound is not extensively documented in the provided research, the biosynthesis of structurally related compounds by fungi has been identified. Notably, a derivative, (2S, 3S)-2-amino-3-methylhexanoic acid (AMHA), has been isolated from several fungal species. mdpi.comnih.gov Research has shown that free AMHA accumulates within the mycelia of fungi such as Magnaporthe oryzae and three different Alternaria species. mdpi.comnih.gov The isolation process for fungal metabolites typically involves culturing the fungus in a liquid medium to promote the production of bioactive molecules. scielo.br Following cultivation, the fungal DNA can be extracted and specific regions, like the internal transcribed spacer (ITS), are amplified for molecular identification of the fungal strain. scielo.brmdpi.com

It has also been reported that AMHA can be produced by a mutant strain of the bacterium Serratia marcescens when grown in a specific medium. mdpi.com The general process for isolating promising fungal strains involves collecting samples from diverse biomes, isolating individual fungi, and then assessing the phytotoxicity of their metabolites through bioassays. scielo.br

2-methylhexanoic acid is a naturally occurring compound in the plant kingdom. chemicalbook.com It has been specifically identified as a volatile flavor compound present in the peel and pulp of the doum fruit. chemicalbook.com Furthermore, it is a natural component of the plant Bothriochloa bladhii. chemicalbook.com

Though produced by fungi, the related compound 2-amino-3-methylhexanoic acid (AMHA) has been shown to be a potent plant elicitor, inducing resistance to both abiotic stresses and pathogens. mdpi.comnih.gov Pre-treatment with AMHA has been demonstrated to protect wheat against powdery mildew, Arabidopsis against Pseudomonas syringae, and tobacco against the Tomato spotted wilt virus. mdpi.com This suggests that when present in a plant's environment, it can trigger defense mechanisms. mdpi.comnih.gov The role of amino acid metabolism, in general, can indirectly influence the synthesis of volatile compounds that constitute a plant's floral fragrance. frontiersin.org

Table 1: Natural Occurrence of 2-Methylhexanoic Acid and a Related Derivative

| Compound Name | Kingdom | Species/Source | Specific Location | Reference |

|---|---|---|---|---|

| 2-Methylhexanoic Acid | Plant | Doum fruit | Peel and Pulp | chemicalbook.com |

| 2-Methylhexanoic Acid | Plant | Bothriochloa bladhii | Not specified | chemicalbook.com |

| (2S, 3S)-2-amino-3-methylhexanoic acid | Fungi | Magnaporthe oryzae, Alternaria spp. | Mycelia | mdpi.comnih.gov |

Enzymatic Interactions and Metabolic Fates

As a branched medium-chain fatty acid, this compound and its derivatives participate in various enzymatic reactions and metabolic pathways.

This compound belongs to the class of lipid and fatty acid substrates. glycodepot.com Such substrates are acted upon by enzymes like lipases, which catalyze the hydrolysis of ester linkages to release glycerol (B35011) and fatty acids, a fundamental process in metabolism and energy generation. glycodepot.com

Derivatives of this compound are known to be active enzyme substrates. For instance, (2S)-2,6-Diamino-2-methylhexanoic acid can be incorporated into proteins by aminoacyl-tRNA synthetases. The presence of the methyl group at the α-carbon in this derivative increases steric hindrance, which can alter the substrate specificity during enzymatic processes. The biological activity of such amino-functionalized derivatives is primarily attributed to their capacity to interact with enzymes and receptors.

Metabolic studies classify 2-methylhexanoic acid as a medium-chain fatty acid that is integrated into core lipid metabolic pathways. hmdb.cafoodb.ca It is known to participate in fatty acid metabolism and the broader lipid metabolism pathway. hmdb.cafoodb.ca Beyond energy production and storage, its involvement extends to cellular processes like cell signaling and lipid transport. hmdb.cafoodb.ca

The amino derivative, (2S)-2,6-Diamino-2-methylhexanoic acid, can serve as a precursor for the synthesis of other biologically active molecules, thereby influencing a variety of metabolic pathways.

Receptor and Molecular Target Interactions

The biological effects of small molecules like this compound are often mediated through interactions with specific protein receptors and other molecular targets. philadelphia.edu.jo These interactions can be of various types, including hydrophobic interactions, and they are fundamental to the molecule's activity. philadelphia.edu.jo

While direct receptor binding studies for this compound are not detailed in the provided search results, data on its derivatives offer insights. The biological activity of (2S)-2,6-Diamino-2-methylhexanoic acid is linked to its ability to interact with both enzymes and receptors.

High-throughput transcriptomics (HTTr) data is available for a related compound, (2S)-2-Acetyl-2-methylhexanoic acid. epa.gov This data reveals that the compound is bioactive, showing activity across various biological signatures. epa.gov These signatures are organized into "super targets," which can represent genes, gene families, or higher-order biological processes, indicating a wide range of potential molecular interactions. epa.gov

Table 2: High-Throughput Transcriptomics (HTTr) Bioactivity Summary for (2S)-2-Acetyl-2-methylhexanoic acid

| Parameter | Description | Reference |

|---|---|---|

| Assay Type | High-Throughput Transcriptomics (HTTr) | epa.gov |

| Bioactivity | Data indicates the compound is active across multiple signatures. | epa.gov |

| Data Representation | Modeled benchmark dose (BMD) values from active signatures. | epa.gov |

| Targets | Signatures are grouped into "super targets" including genes, gene families, and biological processes. | epa.gov |

Mechanism of Action Studies at the Molecular Level

The biological activity of this compound and its derivatives is rooted in their interactions with specific molecular targets. As an amino acid derivative, it can be incorporated into proteins, influencing their structure and function. The presence of amino and carboxylic acid groups allows for the formation of hydrogen bonds and ionic interactions, which are critical for its activity.

Derivatives of this compound have been studied for their ability to modulate the activity of various enzymes and receptors. For instance, some derivatives are being investigated as enzyme inhibitors. The structural characteristics of these compounds, including their chirality, play a crucial role in their specific binding to biological molecules. smolecule.com

Elicitor Properties in Plant Stress Resistance

This compound and its amino-derivatives, such as (2S,3S)-2-amino-3-methylhexanoic acid (AMHA), have demonstrated significant potential as plant elicitors, inducing resistance to both biotic and abiotic stresses. nih.govnih.gov Research has shown that AMHA, a naturally occurring compound found in fungi like Magnaporthe oryzae and Alternaria species, can enhance plant resilience. nih.govnih.govresearchgate.net

Studies have indicated that pretreatment with AMHA can protect various plant species against:

Abiotic Stress: Enhanced tolerance to extreme temperatures (both high and low) and drought conditions. nih.gov

Biotic Stress: Increased resistance to a range of pathogens, including fungi (Magnaporthe oryzae, powdery mildew), bacteria (Pseudomonas syringae), and viruses (Tomato spotted wilt virus). nih.govnih.gov

The mechanism behind this elicitor activity involves the activation of systemic resistance pathways within the plant. This makes these compounds promising candidates for the development of biopesticides to enhance crop resilience in agriculture. nih.govnih.gov

Neuroprotective Potentials in Pre-Clinical Models

Certain derivatives of 2-methylhexanoic acid have shown promise for their neuroprotective effects in preclinical studies. For example, a study on neuronal cultures exposed to oxidative stress demonstrated that (2S)-2,6-Diamino-2-methylhexanoic acid reduced cell death rates by approximately 40%.

Another related compound, oxyphylla A, identified as (R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid, has been shown to be a neuroprotective agent in both in vitro and in vivo models of Parkinson's disease. acs.org Its neuroprotective effects are linked to the activation of the NRF2 pathway and the differential expression of antioxidant enzymes. acs.org Similarly, pregabalin (B1679071) (S-3-(aminomethyl)-5-methylhexanoic acid) has demonstrated neuroprotective effects in a mouse model of focal ischemic stroke by reducing neuronal loss and improving functional outcomes. nih.gov

Modulatory Effects on Cellular Signaling Pathways (e.g., Cancer Research in vitro)

In the context of in vitro cancer research, various natural compounds, including those structurally related to this compound, have been shown to modulate multiple cellular signaling pathways involved in cancer progression. frontiersin.orgfoodandnutritionjournal.org These pathways include those related to apoptosis, proliferation, invasion, and metastasis. frontiersin.org

For instance, some phytochemicals can inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for tumor cell invasion and metastasis. frontiersin.orgnih.gov They can also affect key signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK. nih.gov The modulation of these pathways can lead to the inhibition of cancer cell migration and invasion. nih.gov

Furthermore, compounds like apigenin (B1666066) and curcumin (B1669340) have been shown to interfere with signaling pathways such as PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin, which are often dysregulated in cancer. foodandnutritionjournal.orgd-nb.info These actions can suppress tumor cell proliferation, induce apoptosis, and reduce metastasis. foodandnutritionjournal.orgd-nb.info

Building Block for Bioactive Peptides and Natural Products

This compound and its derivatives, particularly its amino and hydroxy forms, are valuable building blocks in the synthesis of complex bioactive peptides and natural products. smolecule.comnih.gov The incorporation of these non-proteinogenic amino acids can enhance the pharmacokinetic properties and target specificity of therapeutic peptides.

For example, (2S,3S)-3-hydroxyleucine, a derivative, is a component of several bioactive natural products, including muraymycin nucleoside antibiotics. nih.gov The acylation of the 3-hydroxy position in these compounds with fatty acid side chains significantly increases their biological activity. nih.gov Fmoc-protected derivatives of these amino acids are widely used in solid-phase peptide synthesis (SPPS) to create complex peptides and peptidomimetics with high purity. nih.gov These synthetic peptides have potential applications in studying protein-protein interactions and as therapeutic agents.

Future Research Directions and Emerging Applications

Catalytic Innovations in Asymmetric Synthesis

The efficient and selective synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceuticals and fine chemicals. chiralpedia.com Future research is focused on developing more advanced and sustainable catalytic methods for producing (2S)-2-methylhexanoic acid.

Recent breakthroughs in asymmetric catalysis are highly relevant. The field has seen a surge in the development of chiral Brønsted acids, such as chiral phosphoric acids (CPAs) and chiral carboxylic acids, which have proven effective in a wide array of asymmetric transformations. nih.govrsc.orgnih.gov These organocatalysts offer a metal-free alternative, promoting reactions with high enantioselectivity. nih.gov For instance, CPAs can act as bifunctional catalysts, activating both nucleophiles and electrophiles through a hydrogen-bonding network to facilitate stereocontrolled reactions. nih.gov Research is ongoing to design new CPA structures and other Brønsted acids that are specifically tailored for the asymmetric synthesis of α-branched carboxylic acids like this compound. nih.govbeilstein-journals.org

Another promising area is transition metal catalysis, which employs chiral ligands to control the stereochemistry of reactions. chiralpedia.comresearchgate.net Innovations in asymmetric hydrogenation, C-H bond functionalization, and cross-coupling reactions are expanding the toolkit for synthesizing complex chiral molecules. chiralpedia.comnih.gov For example, rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have been used for the diastereoselective hydrogenation of precursors to form chiral methyl-branched acids. nih.gov Future work will likely involve creating more robust and selective catalysts that can operate under milder conditions and tolerate a wider range of functional groups, making the synthesis of this compound more efficient and economical. chiralpedia.com

| Catalyst System | Reaction Type | Potential Advantage for this compound Synthesis |

| Chiral Phosphoric Acids (CPAs) | Organocatalytic Asymmetric Conjugate Addition | High enantioselectivity for creating the α-chiral center; metal-free and sustainable. nih.govnih.gov |

| Chiral Carboxylic Acid Catalysts | Brønsted Acid Catalysis | Can activate substrates with intermediate acidity requirements, bridging a gap in catalyst types. nih.govrsc.org |

| Rhodium/Ruthenium-Chiral Ligands | Asymmetric Hydrogenation | Proven effectiveness in the diastereoselective hydrogenation of unsaturated precursors to chiral acids. chiralpedia.comnih.gov |

| Palladium-Chiral Ligands | Asymmetric C-H Activation | Enables direct functionalization of C-H bonds, offering novel and more direct synthetic routes. nih.gov |

Bioprocess Engineering for Sustainable Production

In line with the global shift towards green chemistry, bioprocess engineering offers a sustainable pathway for producing this compound. This approach leverages microorganisms or isolated enzymes to synthesize target molecules from renewable feedstocks.

One major avenue of research is microbial fermentation. While the natural production of 2-methylhexanoic acid occurs in some organisms, metabolic engineering can be employed to enhance yields and selectivity for the (S)-enantiomer. foodb.cahmdb.ca This involves identifying and modifying relevant metabolic pathways, such as those for branched-chain amino acid or fatty acid metabolism, and introducing heterologous genes to create optimized microbial cell factories. nih.govresearchgate.net The use of advanced fermentation techniques, including fed-batch and continuous cultivation, can further improve process efficiency and productivity. vtt.fi

Enzymatic catalysis represents another key strategy. Lipases and esterases have been successfully used for the kinetic resolution of racemic mixtures of 2-methylalkanoic acids, where the enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high purity. researchgate.netgoogle.com Future research will focus on discovering or engineering novel enzymes with higher activity, stability, and enantioselectivity specifically for the resolution of 2-methylhexanoic acid or the asymmetric hydrolysis of its precursors. google.com The integration of these bioprocesses into biorefinery concepts, which utilize biomass and waste streams as raw materials, could lead to highly sustainable and economically competitive production systems. fh-aachen.de

| Bioprocess Strategy | Description | Key Research Focus |

| Metabolic Engineering | Modifying microbial hosts (e.g., bacteria, yeast) to overproduce the target compound from simple sugars or other renewable feedstocks. | Pathway elucidation, enzyme engineering, and optimization of fermentation conditions. researchgate.netvtt.fi |

| Enzymatic Kinetic Resolution | Using enzymes like lipases to selectively convert one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. | Screening for novel enzymes, enzyme immobilization, and process optimization for high enantiomeric excess. researchgate.netgoogle.com |

| Whole-Cell Biocatalysis | Utilizing non-growing microbial cells containing the necessary enzymes to perform a specific chemical transformation on an externally supplied substrate. | Enhancing cell membrane permeability and cofactor regeneration; improving catalyst longevity. |

| Microbial Electrosynthesis (MES) | Using microorganisms as catalysts to convert CO2 and renewable electricity into value-added chemicals like hexanoic acid. tudelft.nl | Adapting MES for branched-chain fatty acid synthesis and improving energy efficiency. |

Elucidation of Undiscovered Biochemical Pathways

While 2-methylhexanoic acid is known as a branched-chain fatty acid involved in general lipid metabolism, its specific biochemical roles and pathways, particularly those of the (S)-enantiomer, are not fully understood. foodb.cahmdb.ca Future research using advanced analytical techniques is poised to uncover these details.

Metabolomics, the large-scale study of small molecules within cells and biological systems, will be a critical tool. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify this compound and related metabolites in various biological samples. This can help identify new pathways where it acts as an intermediate or a signaling molecule. For example, studies on the metabolism of the branched-chain amino acid isoleucine have revealed complex alternative pathways that produce chiral intermediates. nih.gov A similar approach could reveal that this compound is a product of a yet-to-be-discovered side pathway of fatty acid or amino acid degradation, potentially playing a role in cellular signaling or as a biomarker for specific metabolic states. hmdb.canih.gov

Isotope tracing studies, where organisms are fed substrates labeled with stable isotopes (e.g., ¹³C), can be used to map the flow of atoms through metabolic networks, definitively identifying the precursors and products of this compound. This will provide a clearer picture of its connections to central metabolism and its potential regulatory functions within the cell.

Rational Design of Therapeutically Relevant Analogs (Pre-Clinical Focus)

The structure of this compound makes it an attractive scaffold for the rational design of new therapeutic agents. acs.org As a chiral carboxylic acid, it can be modified to create analogs that interact specifically with biological targets like enzymes or receptors. nih.gov

One area of focus is the development of enzyme inhibitors. By designing analogs that mimic the transition state of an enzymatic reaction, potent and specific inhibitors can be created. nih.gov Given its structural similarity to fatty acids, analogs of this compound could be designed to target enzymes involved in lipid metabolism, which are implicated in various diseases. The synthesis of (S)-2-methylhexanoic acid as a component of a high-potency sweetener demonstrates that its chiral structure can be incorporated into larger molecules to achieve specific biological activity. researchgate.net

Another direction involves using this compound as a chiral building block for more complex drug molecules. Its stereocenter can be used to control the three-dimensional arrangement of functional groups in the final compound, which is often crucial for pharmacological activity. For instance, the related compound (+)-S-2-hydroxy-2-methyl-hexanoic acid is a valuable intermediate in the synthesis of prostaglandin (B15479496) analogs, which have a wide range of therapeutic uses. google.com Pre-clinical research will involve computational modeling to predict the binding of new analogs to target proteins, followed by chemical synthesis and in vitro screening to identify promising lead compounds for further development.

Applications in Advanced Materials Science and Biotechnology

The chirality and chemical functionality of this compound make it a promising building block for the creation of advanced materials and for use in various biotechnological applications.

In materials science, chiral molecules are increasingly used to impart unique optical and structural properties to polymers and liquid crystals. acs.org Derivatives of this compound could be used as chiral dopants to induce helical structures in liquid crystal phases, leading to materials with applications in displays and optical sensors. bohrium.com It could also be incorporated as a monomer into polymers, creating chiral polymers with specific recognition properties, useful for chiral separation membranes or as scaffolds in asymmetric catalysis.

In biotechnology, there is growing interest in bio-based chemicals for consumer and industrial products. Carboxylic acids can be converted into biosurfactants, which have applications in cosmetics, food, and environmental remediation. The specific structure of this compound could lead to surfactants with unique properties, such as improved performance in specific temperature or pH ranges. Furthermore, as a component of natural flavors and fragrances, its enantiomerically pure form could be used as a specialty ingredient in the food and cosmetic industries. nih.gov Research in this area focuses on developing efficient conversion processes and evaluating the performance of these novel bio-based materials. fh-aachen.de

Q & A

Q. (Advanced/Data Analysis)

- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., cyclodextrin-based) to separate (2S) and (2R) enantiomers .

- Circular Dichroism (CD) : Quantify optical activity differences, referencing the compound’s specific rotation .

- X-ray crystallography : Confirm absolute configuration using single-crystal analysis .

How does this compound exhibit nematicidal activity, and what experimental models are suitable for testing?

Q. (Advanced/Mechanistic Study)

- In vitro assays : Assess motility inhibition of Caenorhabditis elegans using dose-response curves .

- Field trials : Apply in soil systems to evaluate efficacy against plant-parasitic nematodes. Compare with analogues (e.g., propionic acid) to identify structure-activity relationships .

Key Finding : Branched-chain acids like this compound disrupt lipid membranes, enhancing nematicidal potency .

What explains contradictory neurotoxicity data in zebrafish embryos between this compound and its analogues?

(Advanced/Data Contradiction Analysis)

In zebrafish studies:

- This compound showed "vivo-unknown" effects, while valproic acid analogs caused craniofacial deformities .

Methodological Factors :- Exposure concentration : Test sub-lethal doses (e.g., NOEC < 10 µM) to isolate developmental effects.

- Metabolic differences : Zebrafish may metabolize branched-chain acids differently than linear analogs. Use isotope tracing to track metabolic pathways .

What safety protocols are critical when handling this compound in laboratory settings?

Q. (Basic/Experimental Design)

- PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye corrosion (H314 hazard) .

- Storage : Keep at <15°C in airtight containers to avoid oxidation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .

How can biocatalytic methods be applied to synthesize derivatives of this compound?

Q. (Advanced/Mechanistic Study)

- Enzyme selection : Lipases or esterases catalyze esterification with alcohols (e.g., ethanol) under mild conditions .

- Process optimization : Use solvent-free systems or ionic liquids to enhance reaction efficiency and sustainability .

What in vivo models are appropriate for studying the environmental toxicity of this compound?

Q. (Advanced/Experimental Design)

- Zebrafish embryos : Monitor endpoints like otolith development, heart rate, and larval motility .

- Soil microcosms : Evaluate biodegradation rates and impacts on microbial communities .

How do structural modifications (e.g., branching, chain length) affect the bioactivity of this compound?

Q. (Advanced/Structure-Activity Relationship)

- Branching : The methyl group at C2 enhances lipid solubility, increasing membrane permeability compared to linear hexanoic acid .

- Chain length : Shorter chains (e.g., 2-methylpentanoic acid) show reduced toxicity, suggesting optimal activity requires C6 backbones .

Methodology : Synthesize analogs and compare EC50 values in toxicity assays .

What strategies resolve discrepancies in reported physicochemical data (e.g., boiling point)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.